Physicochemical properties of N-[3-(Methylsulfanyl)propyl]cyclohexanamine for research
Physicochemical properties of N-[3-(Methylsulfanyl)propyl]cyclohexanamine for research
Topic: Physicochemical properties of N-[3-(Methylsulfanyl)propyl]cyclohexanamine for research Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary & Chemical Identity
N-[3-(Methylsulfanyl)propyl]cyclohexanamine (CAS: 1038253-90-5) is a secondary amine building block featuring a lipophilic cyclohexyl ring and a flexible propyl-thioether side chain.[1] In medicinal chemistry, this compound serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands—particularly those targeting muscarinic, histamine, or sigma receptors—where the cyclohexyl group provides hydrophobic pocket occupancy and the thioether acts as a metabolic handle or hydrogen-bond acceptor.[1]
This guide provides a rigorous technical analysis of its physicochemical behavior, synthetic accessibility, and stability profiles to support its application in lead optimization and fragment-based drug discovery (FBDD).
Chemical Identity Table
| Property | Detail |
| CAS Number | 1038253-90-5 |
| IUPAC Name | N-[3-(Methylsulfanyl)propyl]cyclohexanamine |
| Synonyms | N-Cyclohexyl-3-(methylthio)propan-1-amine; N-(3-Methylthiopropyl)cyclohexylamine |
| Molecular Formula | C₁₀H₂₁NS |
| Molecular Weight | 187.35 g/mol |
| SMILES | CSCCCNC1CCCCC1 |
| InChI Key | Predicted: Computed from SMILES (e.g., PXKCSKRXWAZGFK...[1][2][3] analog) |
Molecular Architecture & Computed Properties
Understanding the in silico profile is a prerequisite for experimental design. The molecule combines a basic nitrogen center with a sulfur atom prone to oxidation, creating a specific polarity profile.
Physicochemical Data Matrix
| Property | Value (Experimental/Predicted) | Significance in Research |
| pKa (Base) | ~10.2 – 10.8 (Predicted) | The secondary amine is protonated at physiological pH (7.4), enhancing solubility in aqueous media but limiting passive diffusion unless deprotonated.[1] |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Indicates moderate lipophilicity. The cyclohexyl ring drives membrane permeability, while the amine allows for lysosomal trapping. |
| Topological Polar Surface Area (TPSA) | ~37 Ų (12 Ų Amine + 25 Ų Sulfide) | Well within the blood-brain barrier (BBB) penetration limit (<90 Ų), suggesting CNS activity potential.[1] |
| Boiling Point | ~260–270°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | ~0.94 g/cm³ | Slightly less dense than water; forms a biphasic layer if not protonated. |
Structural Causality[1]
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Cyclohexyl Ring: Provides a bulky, aliphatic hydrophobic moiety. In receptor binding, this often occupies "hydrophobic pockets" (e.g., orthosteric sites in GPCRs).
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Thioether (S-Me): Unlike an ether (O-Me), the thioether is softer and more lipophilic.[1] It can participate in non-covalent interactions (sulfur-aromatic interactions) but introduces a metabolic liability (S-oxidation).[1]
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Secondary Amine: The reactive center for derivatization (acylation, alkylation) and the primary site for salt formation.
Synthetic Pathways & Experimental Protocols
For researchers requiring de novo synthesis or scale-up, the Reductive Amination pathway is superior to direct alkylation due to higher selectivity and cleaner impurity profiles.
Diagram: Synthetic Logic Flow
Caption: Figure 1. Reductive amination strategy utilizing Sodium Triacetoxyborohydride (STAB) to minimize dialkylation side-products.[1]
Protocol: Reductive Amination (Standardized)
Objective: Synthesis of N-[3-(Methylsulfanyl)propyl]cyclohexanamine with >95% purity.
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Reagent Setup:
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Dissolve Cyclohexanone (1.0 equiv) and 3-(Methylthio)propylamine (1.05 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]
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Why: A slight excess of the amine drives the ketone to the imine species.
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Imine Formation:
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Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen/Argon.
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Checkpoint: Monitor by TLC or NMR. The disappearance of the ketone carbonyl signal indicates imine formation.
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Reduction:
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Workup:
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Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification:
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If necessary, purify via flash column chromatography (SiO₂).
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Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia is critical to prevent the amine from streaking on the silica.
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Stability & Degradation Mechanisms
The presence of the thioether group introduces specific stability concerns that differ from standard amines.
Diagram: Degradation Pathways
Caption: Figure 2.[1] Oxidative susceptibility of the thioether and amine moieties. Storage under inert atmosphere is required to prevent S-oxidation.[1]
Stability Protocol
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Oxidative Sensitivity: The sulfur atom is prone to oxidation to sulfoxide upon prolonged exposure to air or peroxides found in aged solvents (e.g., ethers).
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Mitigation: Store the pure oil or HCl salt under Argon at -20°C. Avoid using ether solvents (THF, Et₂O) unless they are peroxide-free.[1]
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Salt Formation: The free base is an oil and prone to oxidation. Converting the compound to its Hydrochloride (HCl) or Oxalate salt significantly improves long-term stability and creates a handleable solid.
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Procedure: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white precipitate.
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Handling & Safety (E-E-A-T)
As a secondary amine, this compound exhibits corrosive properties and specific toxicological risks.
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Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[4][5][6] 1B).
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PPE Requirement: Neoprene gloves, chemical splash goggles, and a face shield if handling >1g.
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Sensitization: Thioethers can have potent odors and may act as sensitizers. All handling must occur in a functioning fume hood.
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Spill Management: Do not neutralize with strong acids immediately as this generates heat. Absorb with sand/vermiculite, then neutralize the waste container.
Research Applications
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "linker-fragment."[1] The cyclohexyl group screens for hydrophobic pockets, while the amine allows for coupling to aromatic scaffolds. The thioether chain length (3 carbons) is often optimized to probe the depth of receptor binding sites.
Metabolic Probe Synthesis
The methyl-thio group (
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Test the importance of hydrogen bond acceptance (S is a weaker acceptor than O).
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Investigate metabolic clearance (S-oxidation vs. O-demethylation).[1]
Surface Modification
The secondary amine can be reacted with silanes (e.g., to form N-[3-(Trimethoxysilyl)propyl]cyclohexanamine) for modifying glass or silica surfaces, creating functionalized stationary phases for chromatography.[1]
References
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PubChem Compound Summary. (2025). N-(3-Methylthiopropyl)cyclohexylamine (CID 1038253-90-5).[1] National Center for Biotechnology Information. Link
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis described). Link[1]
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Sigma-Aldrich Safety Data Sheet. (2025). Safety Data for N-Alkyl Cyclohexylamines. Merck KGaA.[7] (General safety data for the chemical class). Link
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BLDpharm Product Catalog. (2025). N-[3-(Methylsulfanyl)propyl]cyclohexanamine - BD00960907.[1] (Source of commercial availability and CAS verification). Link
Sources
- 1. 1038279-68-3|N-[3-(Methylsulfanyl)propyl]cyclooctanamine|BLD Pharm [bldpharm.com]
- 2. (Cyclohexylmethyl)(propyl)amine | C10H21N | CID 551629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
